7-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
7-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a 4-fluorobenzylthio moiety at position 2. Such derivatives are often explored for antimicrobial, anticancer, and anti-inflammatory activities due to the structural versatility of the triazole scaffold .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-2-25-17-9-7-16(8-10-17)23-11-12-24-18(23)21-22-19(24)26-13-14-3-5-15(20)6-4-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWYOLWTLWYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazo[2,1-c][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article discusses its biological activity based on available research findings and data.
- Molecular Formula : C21H18FN3O2S3
- Molecular Weight : 459.6 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The imidazo[2,1-c][1,2,4]triazole scaffold has been shown to possess both antibacterial and antifungal activities. A study evaluating various triazole derivatives found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.25 μg/mL against resistant strains like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines. For instance, a comparative study showed that certain triazole-based compounds exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin .
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results indicated that modifications in the chemical structure significantly influenced the anticancer efficacy.
Anti-inflammatory Effects
The influence of triazole compounds on cytokine release has been documented. In vitro studies demonstrated that these compounds could modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[2,1-c][1,2,4]triazole derivatives is crucial for optimizing their biological activity. Key observations include:
- Substituents : The presence of electron-donating groups on the phenyl rings enhances antimicrobial activity.
- Fluorine Substitution : The introduction of fluorine atoms has been linked to increased potency against specific pathogens .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of synthesized triazole derivatives were tested against a panel of bacterial strains.
- Results indicated that compounds with specific substitutions showed enhanced activity against E. coli and Pseudomonas aeruginosa.
-
Evaluation of Anticancer Properties :
- In vitro assays revealed that certain derivatives inhibited cell proliferation in various cancer cell lines.
- The most potent compound exhibited an IC50 value significantly lower than doxorubicin.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. In vitro studies demonstrated that it could effectively reduce the viability of various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of related compounds in targeting breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Activity
Another significant application of this compound is its potential antimicrobial properties. Research suggests that imidazo[2,1-c][1,2,4]triazoles can exhibit antibacterial and antifungal activities.
- Mechanism : The presence of the sulfanyl group is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
- Case Study : A comparative study indicated that derivatives similar to this compound showed promising results against Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Properties
Imidazo[2,1-c][1,2,4]triazoles have been explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions like arthritis.
- Research Findings : A study demonstrated that related compounds reduced pro-inflammatory cytokine production in vitro, indicating potential therapeutic benefits in inflammatory diseases .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-ethoxy group in the target compound likely improves solubility compared to methyl or halogen substituents in analogs .
- Sulfanyl Group Modifications: Fluorobenzylthio (target) vs.
- Halogen Effects: Chloro and fluoro substituents in isostructural compounds (e.g., ’s 4 and 5) show similar crystal packing despite differing electronegativity, suggesting minor conformational adjustments suffice for structural stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
